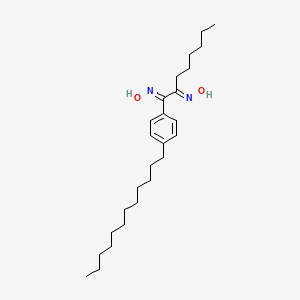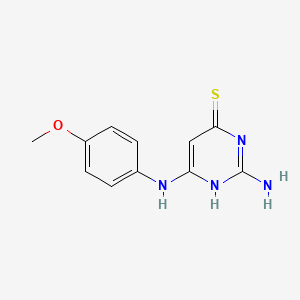
1-(4-Dodecylphenyl)octane-1,2-dione dioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Dodecylphenyl)octane-1,2-dione dioxime is an organic compound with the molecular formula C26H44N2O2. It is known for its unique chemical structure, which includes a dioxime functional group attached to an octane backbone with a dodecylphenyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Dodecylphenyl)octane-1,2-dione dioxime typically involves the reaction of 1-(4-Dodecylphenyl)octane-1,2-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions to yield the dioxime derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Dodecylphenyl)octane-1,2-dione dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the dioxime group to amines or hydroxylamines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Dodecylphenyl)octane-1,2-dione dioxime has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Dodecylphenyl)octane-1,2-dione dioxime involves its interaction with specific molecular targets and pathways. The dioxime group can chelate metal ions, making it useful in coordination chemistry. Additionally, its hydrophobic dodecylphenyl group allows it to interact with lipid membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Dodecylphenyl)octane-1,2-dione: Lacks the dioxime group, making it less reactive in certain chemical reactions.
1-(4-Dodecylphenyl)octane-1,2-dione monooxime: Contains only one oxime group, resulting in different chemical properties and reactivity.
1-(4-Dodecylphenyl)octane-1,2-dione dihydrazone: Contains hydrazone groups instead of oximes, leading to distinct reactivity and applications.
Uniqueness
1-(4-Dodecylphenyl)octane-1,2-dione dioxime is unique due to its dual oxime groups, which enhance its chelating ability and reactivity in various chemical reactions. This makes it a valuable compound in coordination chemistry and organic synthesis .
Propiedades
Número CAS |
94030-73-6 |
|---|---|
Fórmula molecular |
C26H44N2O2 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(NE)-N-[(1E)-1-(4-dodecylphenyl)-1-hydroxyiminooctan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C26H44N2O2/c1-3-5-7-9-10-11-12-13-14-15-17-23-19-21-24(22-20-23)26(28-30)25(27-29)18-16-8-6-4-2/h19-22,29-30H,3-18H2,1-2H3/b27-25+,28-26+ |
Clave InChI |
IPFUNASTQOWBGI-NBHCHVEOSA-N |
SMILES isomérico |
CCCCCCCCCCCCC1=CC=C(C=C1)/C(=N\O)/C(=N/O)/CCCCCC |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=NO)C(=NO)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)

![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)











